N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine is a versatile organosilane compound with the molecular formula C14H33NO3Si. This compound is known for its ability to act as a coupling agent, which enhances the adhesion between organic and inorganic materials. It is widely used in various industrial applications, including surface modification, polymer synthesis, and as a precursor for functionalized materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine typically involves the reaction of N-methyl-3-aminopropyltrimethoxysilane with octylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure. The product is then purified using distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Silanols and siloxane networks.
Condensation: Cross-linked siloxane polymers.
Substitution: N-substituted derivatives of the original compound.
Scientific Research Applications
N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces, such as glass or metals.
Biology: Employed in the functionalization of biomolecules for surface immobilization and biosensor development.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites and coatings with improved mechanical properties.
Mechanism of Action
The primary mechanism of action of N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. This process results in the formation of a stable siloxane network that enhances the adhesion between different materials. The amine group can also interact with various substrates, providing additional functionality and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an octylamine group, providing different reactivity and applications.
(N,N-Dimethylaminopropyl)trimethoxysilane: Features a dimethylamino group, which affects its reactivity and suitability for different applications.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, making it suitable for polymerization reactions.
Uniqueness
N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine is unique due to its combination of a long alkyl chain (octyl group) and a trimethoxysilyl group. This structure provides both hydrophobic and hydrophilic properties, making it highly versatile for various applications. The presence of the amine group also allows for further functionalization and reactivity, enhancing its utility in different fields.
Properties
IUPAC Name |
N-methyl-N-(3-trimethoxysilylpropyl)octan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H35NO3Si/c1-6-7-8-9-10-11-13-16(2)14-12-15-20(17-3,18-4)19-5/h6-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEBUHTXDCYYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)CCC[Si](OC)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707470 |
Source
|
Record name | N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62757-40-8 |
Source
|
Record name | N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.